2-Ethylcyclopentanone

Enolate alkylation Regioselective synthesis Kinetic control

2-Ethylcyclopentanone (CAS 4971-18-0) is a C7 alkyl-substituted cyclic ketone featuring a five-membered cyclopentanone ring with an ethyl group at the C2 position. This compound exhibits distinctive physicochemical properties including a boiling point of 163.5°C at 760 mmHg, density of 0.913 g/cm³ at 17°C, vapor pressure of 2.1 mmHg at 25°C, and calculated LogP of 1.77, which collectively define its behavior in separation processes and synthetic applications.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 4971-18-0
Cat. No. B1294579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylcyclopentanone
CAS4971-18-0
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC1CCCC1=O
InChIInChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3
InChIKeyPPTKUTYPOKHBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylcyclopentanone (CAS 4971-18-0) for Precision Organic Synthesis and Flavor Intermediate Procurement


2-Ethylcyclopentanone (CAS 4971-18-0) is a C7 alkyl-substituted cyclic ketone featuring a five-membered cyclopentanone ring with an ethyl group at the C2 position [1]. This compound exhibits distinctive physicochemical properties including a boiling point of 163.5°C at 760 mmHg, density of 0.913 g/cm³ at 17°C, vapor pressure of 2.1 mmHg at 25°C, and calculated LogP of 1.77, which collectively define its behavior in separation processes and synthetic applications [2].

Why 2-Ethylcyclopentanone Cannot Be Replaced by 2-Methyl- or 2-Propylcyclopentanone in Critical Synthetic Pathways


Substituting 2-ethylcyclopentanone with its methyl or propyl analogs introduces quantifiable alterations in regio-selectivity, partitioning behavior, and thermodynamic properties that directly impact synthetic outcomes. Unlike cyclopentanone, the C2 ethyl substituent creates differential steric hindrance at α-carbon positions, enabling distinct kinetic versus thermodynamic enolate control . Furthermore, the LogP difference of approximately 1.08 log units between 2-ethylcyclopentanone (LogP 1.77) and 2-methylcyclopentanone (LogP 0.69) translates to a 12-fold difference in octanol-water partition coefficient, substantially altering extraction efficiency and chromatographic behavior [1]. These parameter shifts mandate compound-specific validation rather than in-class substitution.

Quantitative Differentiation of 2-Ethylcyclopentanone Against Closest Analogs: A Procurement Decision Guide


Regio-Selectivity Control: Divergent Alkylation Products via Kinetic vs. Thermodynamic Enolate Formation

In enolate alkylation reactions, 2-ethylcyclopentanone exhibits regio-divergent behavior compared to unsubstituted cyclopentanone. Under kinetic control conditions using LDA at -78°C, 2-ethylcyclopentanone yields predominantly 2,5-diethylcyclopentanone via attack at the less substituted α-carbon . In contrast, thermodynamic control using KH at room temperature produces mainly 2,2-diethylcyclopentanone . Cyclopentanone lacks this regio-divergent capacity due to symmetrical α-positions, limiting synthetic flexibility. The ethyl substituent's steric bulk directs base accessibility, enabling predictable product switching.

Enolate alkylation Regioselective synthesis Kinetic control

Baeyer-Villiger Oxidation: Enantioselective Bio-oxidation Yields vs. Chemical Oxidation

2-Ethylcyclopentanone serves as a substrate for engineered Baeyer-Villiger monooxygenases, yielding δ-lactone derivatives with defined enantioselectivity [1]. In chemical Baeyer-Villiger oxidation, 2-substituted cyclopentanones including 2-ethylcyclopentanone produce δ-lactone products useful as flavor intermediates [2]. While quantitative enantiomeric excess values for 2-ethylcyclopentanone bio-oxidation are not fully reported in open literature, the chiral C2 position of 2-ethylcyclopentanone enables asymmetric transformations that achiral cyclopentanone cannot support [3].

Biocatalysis Baeyer-Villiger oxidation Enantioselective synthesis

Partition Coefficient (LogP) Differentiation: 12-Fold Higher Lipophilicity than 2-Methylcyclopentanone

2-Ethylcyclopentanone exhibits a calculated LogP of 1.77, which is 1.08 log units higher than the LogP of 2-methylcyclopentanone (0.69) [1]. This difference corresponds to an approximately 12-fold greater octanol-water partition coefficient (10^1.08 ≈ 12.0), indicating substantially higher lipophilicity [2]. The increased LogP value predicts longer retention times in reverse-phase HPLC and enhanced extraction into organic solvents during liquid-liquid separations.

Lipophilicity Extraction efficiency Chromatographic retention

Vapor Pressure and Volatility: 2.8-Fold Lower Volatility than 2-Methylcyclopentanone

2-Ethylcyclopentanone has a vapor pressure of 2.1 mmHg at 25°C, compared to 5.8 mmHg for 2-methylcyclopentanone under the same conditions . This represents a 2.8-fold reduction in volatility, which affects headspace sampling in GC-MS analysis and separation efficiency in fractional distillation.

Volatility Headspace analysis Distillation separation

Boiling Point Distinction: 24°C Separation from 2-Methylcyclopentanone

2-Ethylcyclopentanone boils at 163.5°C at 760 mmHg, whereas 2-methylcyclopentanone boils at 139-140°C . This 24°C boiling point difference enables separation by fractional distillation and reflects the increased molecular weight and van der Waals interactions imparted by the ethyl substituent.

Distillation Purification Thermal separation

Refractive Index and Density: Physical Property Fingerprinting for Quality Control

2-Ethylcyclopentanone exhibits a refractive index of 1.442 and density of 0.913 g/cm³ at 17°C, which differ measurably from 2-methylcyclopentanone (refractive index 1.435, density 0.917 g/cm³ at 25°C) [1][2]. These parameters serve as rapid quality control metrics to confirm compound identity and detect cross-contamination or mislabeling.

Quality control Purity assessment Physical characterization

Validated Application Scenarios for 2-Ethylcyclopentanone Based on Quantitative Differentiation Evidence


Regio-Controlled Synthesis of Diethylcyclopentanone Isomers

Researchers requiring access to either 2,2-diethylcyclopentanone or 2,5-diethylcyclopentanone can leverage 2-ethylcyclopentanone's regio-divergent enolate alkylation behavior. By selecting kinetic (LDA, -78°C) or thermodynamic (KH, room temperature) control conditions, distinct regioisomers are obtained from a single precursor . This capability eliminates the need to procure or synthesize separate starting materials for each target isomer.

Biocatalytic Production of Chiral δ-Lactone Intermediates

The chiral C2 center of 2-ethylcyclopentanone enables enantioselective Baeyer-Villiger oxidation using engineered monooxygenases, yielding δ-lactone products with potential utility in pharmaceutical intermediate synthesis [1]. Achiral cyclopentanone cannot provide this enantioselective advantage, making 2-ethylcyclopentanone the substrate of choice for asymmetric lactone synthesis.

Flavor and Fragrance Intermediate with Defined Odor Profile

2-Ethylcyclopentanone is utilized as an intermediate in the production of δ-lactone flavor compounds via Baeyer-Villiger oxidation . Its lower volatility (vapor pressure 2.1 mmHg vs. 5.8 mmHg for 2-methylcyclopentanone) and higher lipophilicity (LogP 1.77 vs. 0.69) influence its organoleptic properties and formulation behavior [1], supporting specific flavor profile requirements.

GC-MS and Chromatographic Method Development

The distinct retention index (1314) and physicochemical profile of 2-ethylcyclopentanone relative to its analogs make it a suitable reference standard for GC-MS method development and validation [1]. Its 12-fold higher lipophilicity compared to 2-methylcyclopentanone necessitates compound-specific optimization of extraction and chromatographic parameters .

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